molecular formula C8H9BF3KO B1486731 Potassium trifluoro(4-methoxybenzyl)borate CAS No. 900810-91-5

Potassium trifluoro(4-methoxybenzyl)borate

Cat. No. B1486731
M. Wt: 228.06 g/mol
InChI Key: HCVMFMOAPUMWGJ-UHFFFAOYSA-N
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Description

  • Storage Conditions : Store in a freezer under -20°C with an inert atmosphere .

Physical And Chemical Properties Analysis

Scientific Research Applications

1. Role in the Synthesis of Alanine Derivatives

Potassium trifluoro(organo)borates have been instrumental in synthesizing alanine derivatives. These organoboron derivatives react with various dehydroamino esters, catalyzed by rhodium complexes. This process results in the formation of alanine derivatives with diverse amino protecting groups, demonstrating good to high yields (Navarre, Darses, & Genêt, 2004).

2. In the Development of HGF-mimetic Agents

Boron-containing derivatives, including potassium trifluoro(4-methoxybenzyl)borate, were synthesized as potential Hepatocyte Growth Factor (HGF)-mimetic agents. These compounds were created using various chemical reactions, such as the Miyaura borylation reaction, indicating the versatility of potassium trifluoro(4-methoxybenzyl)borate in synthetic chemistry (Das, Tang, & Sanyal, 2011).

3. Application in Imines Formation

Potassium trifluoro(4-methoxybenzyl)borate is utilized in the formation of various imines. This includes the condensation of amides or amines with carbonyl compounds. The process is simple and operates at room temperature, with the resulting products obtained without the need for special workup or isolation procedures (Reeves et al., 2015).

4. Enhancing Reactivity in Organic Chemistry

This compound, as a highly stable organoboron derivative, has emerged as a promising alternative to other organoboron reagents in organic chemistry. It shows interesting reactivity not only through the formation of difluoroboranes but also in transmetallation reactions with transition metals. In many reactions, it has been more reactive than boronic acids or esters, indicating its utility in various organic transformations (Darses & Genêt, 2003).

5. In Enantioselective Conjugate Additions

Potassium trifluoro(4-methoxybenzyl)borate has been used in efficient and enantioselective conjugate additions to α,β-unsaturated esters. This reaction, catalyzed by chiral rhodium(I) complexes, produces Michael adducts with high yields and enantiomeric excesses, showcasing its potential in asymmetric synthesis (Navarre, Pucheault, Darses, & Genêt, 2005).

Safety And Hazards

Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

potassium;trifluoro-[(4-methoxyphenyl)methyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF3O.K/c1-13-8-4-2-7(3-5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVMFMOAPUMWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=C(C=C1)OC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672220
Record name Potassium trifluoro[(4-methoxyphenyl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(4-methoxybenzyl)borate

CAS RN

900810-91-5
Record name Potassium trifluoro[(4-methoxyphenyl)methyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Koike, M Akita - Synlett, 2013 - thieme-connect.com
Photoredox catalysis by well-known ruthenium(II) polypyridine complexes and appropriate cyclometalated iridium(III) derivatives is a useful tool for redox reactions in synthetic chemistry…
Number of citations: 100 www.thieme-connect.com
JC Tellis - 2016 - search.proquest.com
Transition metal-catalyzed cross-coupling has afforded synthetic chemists a remarkable variety of effective protocols for the construction of CC bonds. However, despite the widespread …
Number of citations: 2 search.proquest.com

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